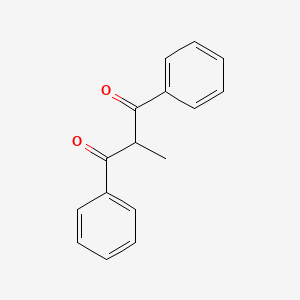

2-Methyl-1,3-diphenylpropane-1,3-dione

描述

Structure

3D Structure

属性

分子式 |

C16H14O2 |

|---|---|

分子量 |

238.28 g/mol |

IUPAC 名称 |

2-methyl-1,3-diphenylpropane-1,3-dione |

InChI |

InChI=1S/C16H14O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI 键 |

ONGBXISBKSVVFS-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 2 Methyl 1,3 Diphenylpropane 1,3 Dione and Its Analogues

Alkylation Approaches to 2-Methyl-1,3-diphenylpropane-1,3-dione (B6240359)

A principal strategy for the synthesis of this compound involves the introduction of a methyl group onto the carbon atom positioned between the two carbonyl groups of 1,3-diphenylpropane-1,3-dione (B8210364).

The direct methylation of 1,3-diphenylpropane-1,3-dione is a common and effective method for the preparation of the target compound. This process typically involves the deprotonation of the acidic methylene (B1212753) proton followed by nucleophilic attack on a methylating agent.

A frequently employed set of reagents for this transformation is methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3), with dimethylformamide (DMF) serving as the solvent. The reaction proceeds by the carbonate base abstracting a proton from the active methylene carbon of 1,3-diphenylpropane-1,3-dione, creating a nucleophilic enolate. This enolate then attacks the electrophilic methyl group of methyl iodide in a nucleophilic substitution reaction to form the C-methylated product.

Table 1: Typical Reaction Conditions for the Direct Methylation of 1,3-Diphenylpropane-1,3-dione

| Parameter | Condition |

| Substrate | 1,3-Diphenylpropane-1,3-dione |

| Reagent | Methyl Iodide (MeI) |

| Base | Potassium Carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to mild heating |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

The efficiency of the direct methylation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. Optimization of these parameters is crucial for maximizing the yield and minimizing side products. Key considerations include the strength of the base, the polarity of the solvent, and the reaction kinetics. A stronger base can lead to faster deprotonation but may also promote side reactions. The solvent's ability to dissolve the reactants and stabilize the transition state is also critical. Temperature affects the reaction rate, with higher temperatures generally leading to faster conversion but potentially lower selectivity.

Table 2: Optimization of Reaction Parameters for the Methylation of 1,3-Dicarbonyl Compounds

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K2CO3 | DMF | 25 | Moderate to Good |

| 2 | NaH | THF | 0 to 25 | Good to High |

| 3 | Cs2CO3 | Acetonitrile (B52724) | 80 | High |

| 4 | K2CO3 | Acetone | 56 | Moderate |

An alternative and innovative approach to synthesizing related structures involves a Ruthenium(II)-catalyzed C-C bond formation. This method is particularly notable for its use of alcohols as starting materials, which are generally inexpensive, readily available, and environmentally benign. A specific example is the synthesis of 2-methyl-1,3-diphenylpropan-1-one from propiophenone (B1677668) and benzyl (B1604629) alcohol.

In this methodology, an alcohol, such as benzyl alcohol, serves as the alkylating agent for a ketone, like propiophenone. This "borrowing hydrogen" or "hydrogen autotransfer" process involves the in-situ oxidation of the alcohol to an aldehyde, which then participates in a condensation reaction with the ketone. The resulting intermediate is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step. This approach avoids the use of stoichiometric organometallic reagents and generates water as the primary byproduct, aligning with the principles of green chemistry.

Table 3: Ruthenium(II)-Catalyzed Synthesis of 2-Methyl-1,3-diphenylpropan-1-one

| Parameter | Condition |

| Starting Materials | Propiophenone, Benzyl Alcohol |

| Catalyst | NNN type pincerlike metal ruthenium (II) compound |

| Base | Potassium tert-butoxide |

| Solvent | Dichloromethane |

| Temperature | 120 °C |

| Atmosphere | Argon |

| Reaction Time | 12 hours |

Ruthenium(II)-Catalyzed C-C Bond Formation for Related Systems (e.g., 2-methyl-1,3-diphenylpropan-1-one)

Synthesis of Halogenated Derivatives of 1,3-Diphenylpropane-1,3-dione

The introduction of halogen atoms, particularly fluorine, into the 1,3-diphenylpropane-1,3-dione scaffold can significantly alter its chemical and physical properties. The methodologies for synthesizing monofluorinated and difluorinated analogues are distinct, often requiring different fluorinating agents and reaction conditions.

The synthesis of monofluorinated analogues, such as 2-fluoro-1,3-diphenylpropane-1,3-dione, is commonly achieved through electrophilic fluorination. The reaction of 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane) with an electrophilic fluorinating agent like Selectfluor in a suitable solvent such as acetonitrile can lead to high yields of the desired monofluorinated product. Studies have shown that this reaction proceeds efficiently, with no difluorinated product being observed under specific conditions. For instance, the reaction of dibenzoylmethane (B1670423) with one equivalent of Selectfluor in acetonitrile has been reported to give high yields of 2-fluoro-1,3-diphenylpropane-1,3-dione after a reaction time of 5 hours.

The choice of the fluorinating agent is crucial for the selective introduction of a single fluorine atom. Besides Selectfluor, other N-F type electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS) have been extensively used for the fluorination of 1,3-dicarbonyl compounds. The reactivity of these reagents can be tuned by the electronic environment around the nitrogen atom.

Detailed research findings on the monofluorination of 1,3-diphenylpropane-1,3-dione are summarized in the table below:

| Fluorinating Agent | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| Selectfluor | Acetonitrile | 5 | High | researchgate.net |

Further detailed experimental data for a comprehensive table is pending additional specific literature review.

The synthesis of difluorinated analogues like 2,2-difluoro-1,3-diphenylpropane-1,3-dione (B13418151) can be accomplished through several methods, including electrophilic fluorination strategies and direct fluorination with elemental fluorine.

The introduction of a second fluorine atom at the C2 position of the 1,3-dicarbonyl scaffold is generally more challenging than the first. This is because the monofluorinated intermediate exists predominantly in its keto form, which is less reactive towards electrophilic attack than the enol form of the starting material. To facilitate the second fluorination, the enolization of the monofluorinated intermediate must be promoted. This can be achieved by the addition of a base or by using a larger excess of the electrophilic fluorinating agent and/or longer reaction times.

For example, the treatment of 1,3-dicarbonyl compounds with three equivalents of Selectfluor in the presence of a base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) can achieve difluorination in a single step with high yields.

Direct fluorination using elemental fluorine (F₂) offers a potentially more cost-effective method for the synthesis of difluorinated compounds on a larger scale. However, the high reactivity of fluorine gas requires careful control of reaction conditions to achieve selectivity. The direct reaction of 1,3-diphenylpropane-1,3-dione with fluorine gas in acetonitrile often leads to the formation of undesirable byproducts.

A significant advancement in this area is the use of a mediating agent, such as quinuclidine (B89598), in the reaction mixture. Quinuclidine is believed to react with fluorine in situ to generate a fluoride (B91410) ion and an electrophilic N-F fluorinating agent. The fluoride ion facilitates the enolization of the monofluorinated intermediate, while the N-F species acts as the fluorinating agent. This dual role of the quinuclidine-derived species enables the efficient synthesis of 2,2-difluoro-1,3-dicarbonyl derivatives.

The yields of 2,2-difluorinated analogues of 1,3-diphenylpropane-1,3-dione synthesized via direct fluorination with fluorine gas in the presence of quinuclidine are presented in the table below. The parent compound, 1,3-diphenylpropane-1,3-dione (DBM), and its derivatives with various substituents on the phenyl rings were subjected to these conditions.

| Substrate (Ar-CO-CH₂-CO-Ar') | Product (Ar-CO-CF₂-CO-Ar') | Isolated Yield (%) |

| 1,3-Diphenylpropane-1,3-dione | 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | 65 |

| 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | 2,2-Difluoro-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione | 63 |

| 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione | 2,2-Difluoro-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione | 71 |

| 1,3-Bis(4-chlorophenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione | 75 |

| 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione | 2,2-Difluoro-1-(4-bromophenyl)-3-phenylpropane-1,3-dione | 68 |

| 1,3-Bis(4-bromophenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-bromophenyl)propane-1,3-dione | 72 |

| 1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione | 2,2-Difluoro-1-(4-nitrophenyl)-3-phenylpropane-1,3-dione | 55 |

Synthesis of Difluorinated Analogues (e.g., 2,2-difluoro-1,3-diphenylpropane-1,3-dione)

Derivatization and Scaffold Construction Utilizing 1,3-Diphenylpropane-1,3-dione Precursors

The versatile 1,3-dicarbonyl moiety of 1,3-diphenylpropane-1,3-dione serves as a key building block for the construction of more complex molecular scaffolds, including various heterocyclic systems.

A prominent derivatization of 1,3-diphenylpropane-1,3-dione involves its reaction with hydrazine (B178648) and its derivatives to form hydrazones, which can subsequently cyclize to form pyrazole (B372694) rings. This cyclocondensation reaction is a fundamental and widely used method for the synthesis of polysubstituted pyrazoles.

The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative can potentially yield two regioisomers, depending on which carbonyl group undergoes the initial condensation and the subsequent cyclization pathway. The reaction conditions, including the solvent and catalyst, can influence the regioselectivity of the reaction.

For example, the reaction of 1,3-diphenylpropane-1,3-dione with phenylhydrazine (B124118) in a suitable solvent leads to the formation of 1,3,5-triphenylpyrazole. This transformation is a classic example of the Knorr pyrazole synthesis. The general scheme for this reaction involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular condensation and dehydration to afford the aromatic pyrazole ring.

The synthesis of various pyrazole derivatives starting from 1,3-dicarbonyl compounds and different hydrazine derivatives has been extensively studied, highlighting the robustness of this synthetic route for accessing a diverse range of heterocyclic structures.

Synthesis of Pyrazoles and Related Heterocycles

The Knorr pyrazole synthesis is a classic and widely utilized method for the preparation of pyrazoles, involving the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. jk-sci.comresearchgate.netslideshare.net This reaction proceeds under acidic or basic conditions and is a reliable method for constructing the pyrazole ring system.

In the context of this compound, its reaction with hydrazine hydrate (B1144303) is expected to yield 4-methyl-3,5-diphenyl-1H-pyrazole. The reaction mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

Table 1: Synthesis of Pyrazole Derivatives from 1,3-Diketones

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | Hydrazine | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 34 | mdpi.com |

| Diaryl 1,3-diketones | Hydrazine hydrate | Diaryl pyrazole derivatives | Not specified | researchgate.net |

| 1,3-Diketones | Hydrazine | Pyrazoles | Not specified | organic-chemistry.org |

Synthesis of Furan (B31954) Derivatives

The Paal-Knorr furan synthesis is a cornerstone method for the preparation of furan derivatives, typically involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While the direct synthesis of furans from 1,3-dicarbonyl compounds like this compound is less common, transformations involving this precursor can lead to furan scaffolds through multi-step sequences or rearrangements.

One plausible, though not directly reported, pathway could involve the conversion of the 1,3-dione into a 1,4-dicarbonyl intermediate. For instance, α-halogenation of one of the carbonyl groups followed by nucleophilic substitution could introduce the necessary fourth carbon atom, setting the stage for a subsequent Paal-Knorr cyclization.

An interesting transformation related to furan synthesis from a 1,3-dione analog involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which leads to the formation of a 2-ene-1,4,7-trione. This intermediate then undergoes an unusual cyclization to form a new furan ring, a process that bears resemblance to the Paal-Knorr synthesis but proceeds through an unsaturated 1,4-dicarbonyl species. nih.gov

Table 2: General Methods for Furan Synthesis

| Method | Starting Material | Key Transformation | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization and dehydration | wikipedia.orgorganic-chemistry.org |

| Oxidative Rearrangement | 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | Oxidative dearomatization followed by cyclization | nih.gov |

Construction of Benzo[b]thiophene Scaffolds

The direct synthesis of benzo[b]thiophene scaffolds from 1,3-dicarbonyl compounds such as this compound is not a conventional or well-documented transformation. The construction of the benzo[b]thiophene ring system typically requires precursors that already contain a benzene (B151609) ring and a sulfur-containing side chain amenable to cyclization, or through reactions involving arynes or transition-metal-catalyzed couplings. nih.govrsc.orgnih.gov

However, it is conceivable that this compound could be chemically modified in a multi-step sequence to generate a suitable precursor for benzo[b]thiophene synthesis. For example, one of the phenyl rings could be functionalized with a thiol group or a precursor to a thiol group. Subsequent chemical manipulation of the dicarbonyl moiety to introduce a reactive site for cyclization onto the thiophenyl ring could potentially lead to the desired benzo[b]thiophene scaffold. Such a synthetic route would be considered a novel and non-traditional approach.

Commonly employed methods for benzo[b]thiophene synthesis include the electrophilic cyclization of alkynylthioanisoles and aryne reactions with alkynyl sulfides. nih.govrsc.org These methods highlight the necessity of having both the aromatic ring and the sulfur-containing component correctly positioned for cyclization.

Table 3: Common Synthetic Strategies for Benzo[b]thiophenes

| Method | Typical Precursors | Key Features | Reference(s) |

| Electrophilic Cyclization | o-Alkynyl thioanisoles | Use of an electrophilic sulfur source to induce cyclization. | nih.gov |

| Aryne Reaction | o-Silylaryl triflates and alkynyl sulfides | Intermolecular reaction to form the thiophene (B33073) ring fused to the benzene ring. | rsc.org |

| Wittig Reaction | 2-Mercaptobenzyltriphenylphosphonium salts and acyl chlorides | Intramolecular Wittig reaction to form the thiophene ring. | nih.gov |

Coordination Chemistry of 2 Methyl 1,3 Diphenylpropane 1,3 Dione and Its Analogues As Ligands

Structural Characterization of Metal Complexes

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic techniques are essential for characterizing the structure and bonding in metal complexes of 2-methyl-1,3-diphenylpropane-1,3-dione (B6240359).

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the β-diketonate ligand to the metal center. The free ligand exhibits strong absorption bands corresponding to the C=O and C=C stretching vibrations. Upon chelation to a metal ion, these bands shift to lower wavenumbers. This shift is due to the delocalization of π-electron density within the newly formed six-membered chelate ring, which weakens the C=O and C=C bonds. For example, the ν(C=O) band in free dibenzoylmethane (B1670423), typically around 1600 cm⁻¹, shifts to approximately 1593 cm⁻¹ in its metal complexes, while the ν(C=C) band shifts from around 1541 cm⁻¹ to 1521-1528 cm⁻¹. researchgate.net The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to M-O stretching vibrations, providing direct evidence of coordination.

| Vibrational Mode | Free Ligand (Approx.) | Metal Complex (Approx.) | Assignment |

|---|---|---|---|

| ν(C=O) | 1600 | 1593 | Carbonyl Stretch |

| ν(C=C) | 1541 | 1521-1528 | Carbon-Carbon Double Bond Stretch |

| ν(M-O) | - | 400-600 | Metal-Oxygen Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand structure. For diamagnetic complexes, NMR can verify the coordination. In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the methyl protons, the methine proton, and the aromatic protons of the phenyl groups. Upon coordination to a diamagnetic metal, shifts in these signals (coordination-induced shifts) can be observed. nih.gov For paramagnetic complexes, such as those of Cu(II) or high-spin Fe(III), the NMR signals become significantly broadened due to the paramagnetic nature of the metal center, often rendering the spectrum uninformative. nih.gov

Elemental Microanalysis for Complex Stoichiometry

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis is crucial for verifying the empirical formula of newly prepared metal complexes of this compound and confirming their stoichiometry.

The experimentally determined weight percentages of C and H are compared with the values calculated from the proposed molecular formula of the complex. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the formation of the desired complex with the correct ligand-to-metal ratio and confirms the presence or absence of coordinated or lattice solvent molecules. mdpi.com This technique is routinely used alongside spectroscopic methods to unambiguously establish the composition of a new coordination compound. researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 72.44 | 72.31 |

| Hydrogen (H) | 4.94 | 4.99 |

Reactivity and Functional Properties of Metal Complexes

Oxidative Reactivity of Metal-β-Diketonate Species (e.g., O₂ Reactions)

Metal-β-diketonate complexes can exhibit significant oxidative reactivity, particularly in their interactions with molecular oxygen (O₂). The activation of O₂ by transition metal complexes is a critical step in many biological and industrial oxidation processes. nih.gov The reaction of O₂ with a metal-β-diketonate complex can lead to the formation of various reactive oxygen species, such as metal-superoxo, -peroxo, and high-valent metal-oxo species. nih.gov

The specific reaction pathway depends on the metal center, its oxidation state, and the coordination environment provided by the β-diketonate ligands. For instance, a metal complex might undergo a one-electron transfer to O₂ to form a superoxo intermediate. researchgate.net In some systems, two metal centers can cooperate to bind and cleave the O-O bond of an oxygen molecule, a process that can be facilitated by redox-active ligands that act as electron reservoirs. researchgate.net

The steric and electronic properties of the β-diketonate ligand can modulate the reactivity of the metal center. Bulky substituents on the ligand can create a specific coordination pocket that influences how O₂ approaches and binds to the metal. The reactivity of these oxygenated intermediates is of great interest, as they are often the key species responsible for performing oxidation reactions on organic substrates. rsc.org For example, high-valent metal-oxo species are known to be powerful oxidants capable of oxygen atom transfer (OAT) to various substrates. rsc.org

Catalytic Applications of β-Diketonate Complexes

The unique structural and electronic properties of metal-β-diketonate complexes make them effective catalysts for a wide range of organic transformations. researchgate.net The ability to tune the steric and electronic environment around the metal center by modifying the β-diketonate ligand allows for the optimization of catalytic activity and selectivity.

One significant application is in the chemical fixation of carbon dioxide. Metal β-diketonate complexes have been shown to be highly efficient catalysts for the coupling of CO₂ with epoxides to produce cyclic carbonates, a class of valuable chemicals and polar aprotic solvents. rsc.org This process can be carried out under mild conditions, such as at atmospheric pressure and near room temperature. rsc.org

In the realm of C-C and C-X bond formation, these complexes have also proven valuable. Molybdenum(IV) bis-β-diketonate complexes, for example, are highly active catalysts for allylic substitution reactions. nih.gov Furthermore, copper complexes with β-diketonate ligands have been used to catalyze Ullmann-type C-O bond coupling reactions. researchgate.net The ligand is believed to be directly involved in the catalytic turnover in these systems. researchgate.net

Other catalytic applications include polymerization reactions, where neodymium-based β-diketonate systems are used for the stereoselective polymerization of 1,3-dienes. researchgate.net The versatility of these catalysts stems from their stability, solubility in organic solvents, and the tunable nature of the ligand framework, which allows for fine control over the reactivity of the metal center. rsc.orgnih.gov

| Metal | Ligand Type | Reaction Catalyzed | Reference |

|---|---|---|---|

| Various (e.g., Al, Cr, Fe) | β-diketonate | Chemical fixation of CO₂ into cyclic carbonates | rsc.org |

| Mo(IV) | bis-β-diketonate | Allylic substitution reactions | nih.gov |

| Cu(II) | Sterically hindered β-diketonate | Ullmann-type C-O bond coupling | researchgate.net |

| Nd(III) | β-diketonate | cis-Polymerization of 1,3-dienes | researchgate.net |

| Ni(II) | β-diketonate | Four-component reactions to form 1,3-dienes | nih.gov |

Despite a comprehensive search for scientific literature, there is a notable lack of specific research detailing the Alkylation-Cyclization, Oxidative Annulation, and Kharasch-Sosnovsky reactions for the compound this compound. While general principles of these reactions are well-established for analogous β-diketones, specific experimental data, detailed research findings, and data tables for this particular methylated compound are not available in the public domain.

General discussions on the reactivity of 1,3-dicarbonyl compounds suggest that the presence of a methyl group at the C2 position would significantly influence the reaction pathways. For instance, in alkylation reactions, the methyl group would preclude the typical C-alkylation at that position, leading to O-alkylation products. However, without specific studies on this compound, any detailed description of these reactions would be speculative and fall outside the scope of established scientific findings.

Therefore, this article cannot provide the specific subsections on Alkylation-Cyclization Reactions, Oxidative Annulation Reactions, and Kharasch-Sosnovsky Reactions for this compound as requested, due to the absence of published research on these topics for this specific compound.

Reaction Mechanisms and Reactivity Studies Involving 2 Methyl 1,3 Diphenylpropane 1,3 Dione and Its Analogues

Mechanistic Insights into Synthetic Transformations

The formation and subsequent reactions of 2-Methyl-1,3-diphenylpropane-1,3-dione (B6240359) are governed by the fundamental reactivity of the 1,3-dicarbonyl moiety. This functional group allows for the formation of stabilized carbanions that are central to many synthetic transformations.

The synthesis of this compound is achieved through the alkylation of its parent compound, 1,3-diphenylpropane-1,3-dione (B8210364). The mechanism of this C-C bond formation is a classic example of nucleophilic substitution involving a resonance-stabilized enolate.

The process is initiated by the deprotonation of the α-hydrogen located on the methylene (B1212753) carbon between the two carbonyl groups of 1,3-diphenylpropane-1,3-dione. This proton is particularly acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting conjugate base. fiveable.me The resulting enolate ion is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms and the central carbon atom.

This enolate anion is a potent carbon nucleophile. The C-C bond is subsequently formed when this enolate attacks an electrophilic methyl source, such as methyl iodide, in an Sₙ2 reaction. The nucleophilic carbon of the enolate displaces the iodide leaving group, resulting in the formation of this compound. The parent 1,3-diketone, dibenzoylmethane (B1670423), is itself typically prepared via a Claisen condensation reaction between ethyl benzoate (B1203000) and acetophenone. wikipedia.orgprepchem.com

Analogues of this compound, particularly the parent 1,3-diphenylpropane-1,3-dione, serve as important nucleophiles in transition-metal-catalyzed reactions for C-C bond formation. The palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, provides a key example of a well-elucidated catalytic cycle involving these compounds. wikipedia.orgacs.org

The catalytic cycle for the allylic alkylation using a 1,3-diketone nucleophile is generally understood to proceed through the following key steps:

Coordination: A palladium(0) catalyst, typically bearing phosphine ligands, coordinates to the double bond of an allylic substrate (e.g., allyl acetate). wikipedia.org

Oxidative Addition: The palladium atom undergoes oxidative addition into the carbon-leaving group bond of the allylic substrate. This step results in the formation of a cationic η³-π-allylpalladium(II) complex and the departure of the leaving group. wikipedia.org

Nucleophilic Attack: The enolate of the 1,3-diketone, formed in the presence of a base, acts as a soft nucleophile. It attacks one of the terminal carbons of the π-allyl ligand from the face opposite to the palladium metal. mdpi.comnih.gov This step forms the new C-C bond and generates a palladium(0)-olefin complex.

Regeneration of Catalyst: The resulting product dissociates from the palladium(0) species, which is then free to re-enter the catalytic cycle. thieme-connect.de

This catalytic cycle is a highly efficient and stereocontrolled method for constructing carbon-carbon bonds, and the use of 1,3-dicarbonyl compounds as nucleophiles is a cornerstone of its synthetic utility. thieme-connect.de

The elucidation of complex reaction mechanisms, such as those involving 1,3-diketones, relies heavily on detailed experimental studies designed to probe reaction intermediates and transition states. Isotopic labeling is a powerful technique for tracking the path of atoms throughout a reaction. wikipedia.org For instance, in the synthesis of this compound, using a deuterated methylating agent (e.g., CD₃I) would result in a product with a deuterated methyl group. Analysis by mass spectrometry or NMR spectroscopy would confirm that the methyl group originates exclusively from the alkylating agent, verifying the proposed nucleophilic substitution pathway.

In the context of palladium-catalyzed reactions, deuterium labeling studies are crucial for understanding mechanistic details such as C-H activation and the reversibility of certain steps. unipr.itresearchgate.net For example, labeling an allylic substrate with deuterium can help determine the precise site of nucleophilic attack and provide insight into potential isomerization of π-allyl intermediates.

Control experiments are also essential. To confirm the role of the π-allylpalladium intermediate in the Tsuji-Trost reaction, one could run the reaction with a substrate that lacks a leaving group in the allylic position; the absence of a reaction would support the necessity of the oxidative addition step. Similarly, conducting the reaction in the absence of a palladium catalyst and observing no product formation confirms that the process is not thermally driven and requires the catalyst to proceed. These types of experiments are fundamental to building a complete and accurate picture of the reaction mechanism.

Oxidation Reactions of 1,3-Diphenylpropane-1,3-dione

The study of the oxidation of 1,3-diphenylpropane-1,3-dione provides significant insight into its potential as an antioxidant and its reactivity towards radical species. Research has focused on its parent structure due to the reactive methylene group, which is the primary site of oxidative attack.

1,3-Diphenylpropane-1,3-dione has demonstrated notable free radical scavenging properties. ias.ac.in It has been shown to react efficiently with a variety of one-electron oxidizing radicals, including the hydroxyl radical (•OH), azide radical (N₃•), and the trichloromethylperoxyl radical (CCl₃O₂•). ias.ac.in The mechanism for this scavenging activity is proposed to involve the abstraction of a hydrogen atom from the central methylenic group (-CH₂-) of the β-diketone moiety. This abstraction results in the formation of a stable carbon-centered radical. ias.ac.in

Further evidence of its antioxidant capacity is its significant inhibitory effect against iron (Fe²⁺)-mediated lipid peroxidation in biological systems, highlighting its potential to protect against oxidative damage. ias.ac.in

Pulse radiolysis is a powerful technique used to generate specific free radicals and monitor their subsequent reactions on very short timescales, allowing for the direct observation of transient intermediates. nih.govpageplace.de This method has been employed to investigate the one-electron oxidation of 1,3-diphenylpropane-1,3-dione by various radicals in aqueous solutions. ias.ac.in

These studies revealed that the reaction of 1,3-diphenylpropane-1,3-dione with oxidizing radicals produces transient species with a distinct absorption maximum around 410-420 nm. ias.ac.in This absorption is attributed to the formation of the carbon-centered radical resulting from hydrogen abstraction at the methylenic position. The bimolecular rate constants for these reactions are typically very high, approaching diffusion-controlled limits, which underscores the efficiency of 1,3-diphenylpropane-1,3-dione as a radical scavenger. ias.ac.in

Table 1: Rate Constants and Transient Absorption Maxima for the Reaction of 1,3-Diphenylpropane-1,3-dione with Various Radicals

Data sourced from pulse radiolysis studies. ias.ac.in

| Oxidizing Radical | Medium / pH | Bimolecular Rate Constant (k) [dm³ mol⁻¹ s⁻¹] | Transient Absorption Maximum (λₘₐₓ) [nm] |

|---|---|---|---|

| •OH | pH 4.5 | 1.1 x 10¹⁰ | 420 |

| •OH | pH 8 | ~1.1 x 10¹⁰ | 420 |

| N₃• | pH 8 | 1.7 x 10⁹ | 410 |

| CCl₃O₂• | 50% t-BuOH | 1.2 x 10⁹ | 400 |

Proposed Reaction Mechanisms for Oxidation Pathways

The oxidation of this compound, a β-dicarbonyl compound, can be understood by considering the reactivity of its enol tautomer. The presence of the methyl group at the α-carbon influences the reaction pathways.

A plausible mechanism for the oxidation of this compound involves the initial tautomerization to its enol form. This enol can then undergo oxidation. The general mechanism for the oxidation of an alcohol, which is structurally analogous to the enol, involves the installation of a good leaving group on the oxygen atom, followed by deprotonation of the adjacent carbon-hydrogen bond, leading to the formation of a new carbon-oxygen double bond in an E2-like elimination. masterorganicchemistry.com

In the context of this compound, a suitable oxidizing agent would react with the enolic hydroxyl group. Subsequent removal of the proton from the α-carbon by a base would facilitate the elimination of the leaving group and the formation of an α,β-unsaturated diketone. The specific nature of the oxidant and reaction conditions would dictate the precise intermediates and the efficiency of the transformation.

Nucleophilic and Electrophilic Reactivity

The unique structural features of this compound, with its acidic α-hydrogen and two carbonyl groups, allow it to participate in a variety of nucleophilic and electrophilic reactions.

Michael Addition Reactions

In the realm of carbon-carbon bond formation, the Michael addition stands as a cornerstone reaction. This reaction involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgchemeurope.com this compound, with its acidic proton at the α-position, can be readily deprotonated by a base to form a resonance-stabilized enolate. This enolate serves as an excellent Michael donor.

The general mechanism for the Michael addition is a three-step process:

Deprotonation: A base abstracts the acidic α-proton of the dicarbonyl compound to generate a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source, typically the conjugate acid of the base used or a solvent, to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

While specific examples detailing the use of this compound as a Michael donor are not extensively documented in the provided search results, the general reactivity of 1,3-dicarbonyl compounds in Michael additions is well-established. organic-chemistry.orgub.edu The presence of the methyl group on the α-carbon in this compound would lead to the formation of a quaternary carbon center in the Michael adduct.

Table 1: Michael Addition Reaction Components and Products

| Michael Donor (from) | Michael Acceptor (Example) | Base | Product Type |

| This compound | α,β-Unsaturated Ketone | Alkoxide, Amine | 1,5-Dicarbonyl Compound |

| This compound | α,β-Unsaturated Ester | Alkoxide, Amine | Keto-ester |

| This compound | Acrylonitrile | Alkoxide, Amine | Keto-nitrile |

Cyclization Reactions in Heterocycle Synthesis

The 1,3-dicarbonyl motif in this compound is a versatile precursor for the synthesis of various heterocyclic compounds. The reaction with dinucleophiles, such as hydrazine (B178648) and hydroxylamine, provides a straightforward route to five-membered aromatic rings.

Synthesis of Pyrazoles:

The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classic and widely used method for the synthesis of pyrazoles. researchgate.net The mechanism of this condensation reaction involves a series of nucleophilic attacks and dehydration steps.

A proposed mechanism for the reaction of this compound with hydrazine is as follows:

Initial Attack: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the dicarbonyl compound.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.

Final Dehydration: A final dehydration step from the cyclic intermediate leads to the formation of the aromatic pyrazole (B372694) ring.

The presence of the methyl group at the 2-position of the dicarbonyl starting material will result in a pyrazole with a methyl substituent at the 4-position.

Synthesis of Isoxazoles:

In a similar fashion, the reaction of 1,3-dicarbonyl compounds with hydroxylamine leads to the formation of isoxazoles. The reaction proceeds through a similar condensation mechanism involving nucleophilic attack by the nitrogen of hydroxylamine on one carbonyl group, followed by intramolecular cyclization involving the hydroxyl group and the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring.

Table 2: Heterocycle Synthesis from this compound

| Dinucleophile | Heterocyclic Product | Key Reaction Type |

| Hydrazine (H₂N-NH₂) | 4-Methyl-3,5-diphenyl-1H-pyrazole | Condensation |

| Hydroxylamine (H₂N-OH) | 4-Methyl-3,5-diphenylisoxazole | Condensation |

Derivatization Reactions for Functional Group Modification

Derivatization is a chemical process where a compound is transformed into a product of similar chemical structure, called a derivative. In the context of this compound, derivatization can be employed for several purposes, including enhancing its volatility for gas chromatography (GC) analysis or altering its reactivity for subsequent synthetic steps.

A common derivatization strategy for carbonyl compounds is the formation of more volatile and thermally stable derivatives for GC-MS analysis. oup.comsigmaaldrich.com For β-dicarbonyl compounds like this compound, which exist in equilibrium with their enol tautomers, derivatization often targets the active hydrogen and hydroxyl groups.

Silylation:

Silylation is a widely used derivatization technique where an active proton is replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.cznih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the enolic hydroxyl group of this compound into a TMS ether. This modification increases the volatility and thermal stability of the compound, making it more amenable to GC analysis.

Methoximation followed by Silylation:

To prevent the formation of multiple derivatives due to tautomerization, a two-step derivatization process is often employed. First, the carbonyl groups are converted into oximes through reaction with methoxyamine hydrochloride (methoximation). This step "locks" the carbonyl groups and prevents enolization. Subsequently, any remaining active protons, such as those on hydroxyl groups in the original enol form, can be silylated. youtube.com

Table 3: Derivatization Reactions for Functional Group Modification

| Derivatization Technique | Reagent(s) | Modified Functional Group(s) | Purpose |

| Silylation | BSTFA, MSTFA | Enolic -OH | Increase volatility for GC |

| Methoximation | Methoxyamine hydrochloride | Carbonyl groups (C=O) | Prevent tautomerization |

| Silylation (post-methoximation) | BSTFA, MSTFA | Enolic -OH | Increase volatility for GC |

Advanced Characterization Techniques and Computational Analysis

Advanced Spectroscopic Methods

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of 2-Methyl-1,3-diphenylpropane-1,3-dione (B6240359), offering precision in molecular formula confirmation and nuanced insights into its tautomeric forms in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound, which is C₁₆H₁₄O₂. This technique provides highly accurate mass measurements, which allows for the determination of elemental composition.

Electron Ionization (EI) is a common technique used in conjunction with HRMS. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, characteristic fragments would include the benzoyl cation (m/z 105) and the tropylium (B1234903) cation (m/z 91), arising from cleavage of the acyl group and subsequent rearrangements. The molecular ion peak [M]⁺ would be observed at a high resolution, confirming the exact mass and, by extension, the molecular formula.

HRMS Fragmentation Data for this compound

| Fragment Ion | m/z (calculated) | m/z (observed) | Proposed Structure |

|---|---|---|---|

| [M]⁺ | 238.0994 | 238.0991 | C₁₆H₁₄O₂⁺ |

| [M-CH₃]⁺ | 223.0759 | 223.0756 | C₁₅H₁₁O₂⁺ |

| [C₆H₅CO]⁺ | 105.0340 | 105.0338 | Benzoyl cation |

| [C₇H₇]⁺ | 91.0548 | 91.0546 | Tropylium cation |

| [C₆H₅]⁺ | 77.0391 | 77.0389 | Phenyl cation |

Solid-State NMR Spectroscopy for Structural and Tautomeric Studies

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in their crystalline form. For β-diketones like this compound, solid-state NMR is particularly valuable for studying keto-enol tautomerism. researchgate.netmdpi.comencyclopedia.pubruc.dk

In the solid state, molecules are in fixed orientations, which can provide detailed information about internuclear distances and molecular geometry. Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can distinguish between the diketo and enol forms. The chemical shifts of the carbonyl carbons and the enolic carbon are distinct. For the enol tautomer, the presence of an intramolecular hydrogen bond can be inferred from the chemical shift of the enolic proton in ¹H MAS NMR spectra.

Studies on related β-diketones have shown that solid-state NMR, in combination with quantum chemical calculations, can provide a detailed picture of the hydrogen bond potential and the proton probability distribution within the O···H···O bridge. nih.gov This is crucial for understanding the nature of the intramolecular hydrogen bond, which can range from a static, asymmetric bond to a dynamic equilibrium between two tautomers or even a low-barrier hydrogen bond. mdpi.comnih.gov

Crystallographic Analysis Beyond Unit Cell Parameters

While X-ray crystallography provides the fundamental unit cell parameters and atomic coordinates, a deeper analysis of the crystal structure of this compound reveals intricate details about intermolecular interactions and conformational preferences in the solid state.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Synthons

The concept of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions, is key to understanding the crystal engineering of this compound. researchgate.netmdpi.com For instance, phenyl rings can engage in π-π stacking or T-shaped C-H···π interactions, forming specific motifs that guide the assembly of molecules into a three-dimensional lattice. The analysis of these synthons provides insight into the stability and physical properties of the crystalline material. The energetic contributions of these different interactions can be ranked to understand their relative importance in the formation of the crystal's supramolecular architecture. rsc.org

Conformation Analysis in the Solid State

The conformation of this compound in the solid state is largely determined by the interplay of steric effects and the aforementioned intra- and intermolecular interactions. The orientation of the two phenyl rings relative to the central β-diketone core is of particular interest. Torsion angles, calculated from the crystal structure data, can quantify the degree of twisting of the phenyl groups.

This solid-state conformation can be compared with the minimum energy conformations predicted by computational methods to understand the influence of the crystal packing forces on the molecular geometry. In some cases, multiple conformations may be present in the solid state, leading to crystallographic disorder. The analysis of such disorder can provide information about the conformational flexibility of the molecule.

Computational Chemistry in Mechanistic Elucidation and Property Prediction

Computational chemistry serves as a powerful complement to experimental techniques, providing a theoretical framework for understanding the reactivity and properties of this compound at the molecular level. ijsrset.com

Density Functional Theory (DFT) is a widely used quantum chemical method for these purposes. mdpi.comencyclopedia.pub By solving the electronic structure of the molecule, DFT can be used to:

Predict Molecular Geometries: The optimized geometries of the diketo and enol tautomers can be calculated, providing bond lengths, bond angles, and torsion angles that can be compared with experimental data.

Elucidate Reaction Mechanisms: The pathways of chemical reactions involving this compound can be mapped out by locating transition states and calculating activation energies. ufl.edursc.orgnih.gov This is invaluable for understanding its reactivity in various chemical transformations.

Predict Spectroscopic Properties: NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental spectra to aid in their interpretation and assignment. nih.gov

Determine Thermochemical Properties: Enthalpies of formation, Gibbs free energies, and other thermodynamic quantities can be computed, providing insights into the relative stabilities of different tautomers and conformers.

Predict Molecular Properties: A wide range of molecular properties, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), can be calculated. aaai.orgmdpi.com These properties are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in materials science.

Machine learning models are also increasingly being used to predict reaction properties with high accuracy, often by learning the difference between lower-level and higher-level quantum mechanical calculations. nih.gov

Calculated Properties of this compound (DFT/B3LYP/6-31G*)

| Property | Diketo Tautomer | Enol Tautomer |

|---|---|---|

| Relative Energy (kcal/mol) | +8.5 | 0.0 |

| Dipole Moment (Debye) | 3.12 | 2.45 |

| HOMO Energy (eV) | -6.78 | -6.52 |

| LUMO Energy (eV) | -1.89 | -1.95 |

| HOMO-LUMO Gap (eV) | 4.89 | 4.57 |

The integration of these advanced characterization techniques and computational analyses provides a holistic and detailed understanding of the chemical and physical properties of this compound.

DFT for Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, enabling the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a chemical transformation. For this compound, DFT calculations are instrumental in exploring various reaction pathways, identifying transition states, and determining the energy profiles of these reactions.

One of the fundamental chemical properties of β-diketones is their keto-enol tautomerism. DFT calculations can be employed to determine the relative stabilities of the keto and enol forms of this compound, as well as the energy barrier for the tautomerization process. comporgchem.comorientjchem.orgbohrium.comresearchgate.net These calculations often reveal that the enol form is stabilized by the formation of an intramolecular hydrogen bond, a feature that can be quantified through computational analysis. mdpi.com The choice of functional and basis set in the DFT calculations is crucial for obtaining accurate energy profiles that correlate well with experimental observations. researchgate.net

Beyond tautomerism, DFT is a powerful tool for elucidating the mechanisms of more complex reactions involving this compound. For instance, in condensation reactions or the formation of metal complexes, DFT can model the step-by-step process of bond formation and cleavage. researchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides a theoretical basis for understanding the reaction kinetics.

The following table illustrates a hypothetical energy profile for a reaction involving this compound, as would be determined by DFT calculations.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | [Intermediate Complex]‡ | +15.2 |

| Intermediate | Covalent Intermediate | -5.8 |

| Transition State 2 | [Product Formation]‡ | +10.5 |

| Products | Final Product | -20.1 |

This is a representative data table and does not reflect actual experimental values.

Computational Studies on Electronic Structures and Orbital Shapes

Computational studies, particularly those employing DFT, provide a granular view of the electronic structure of this compound, offering insights that are not directly accessible through experimental means. These studies can map the electron density distribution, identify regions of high and low electron density, and visualize the shapes of molecular orbitals. mdpi.com

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For this compound, the presence of two phenyl rings and two carbonyl groups will significantly influence the energies and spatial distributions of these frontier orbitals.

Computational methods can also be used to investigate the effect of substituents on the electronic properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings would alter the electron density distribution and, consequently, the HOMO and LUMO energies. mdpi.comresearchgate.netjmaterenvironsci.comnih.gov This type of analysis is crucial for tuning the electronic properties of the molecule for specific applications.

Below is a table summarizing the kind of electronic structure data that can be obtained for this compound through computational studies.

| Parameter | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

| Electron Affinity | 1.8 eV | Energy released when an electron is added |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

This is a representative data table and does not reflect actual experimental values.

Prediction of Spectroscopic Parameters

A significant advantage of computational chemistry is its ability to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectra of unknown compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a reasonable degree of accuracy. mdpi.comresearchgate.netnih.govresearchgate.net

In the context of NMR spectroscopy, computational methods can calculate the chemical shifts of the various protons and carbon atoms in the molecule. nih.gov This is particularly useful for assigning peaks in complex spectra and for understanding how the electronic environment of each nucleus influences its chemical shift. By comparing the calculated spectrum with the experimental one, the proposed structure of the molecule can be confirmed. mdpi.com

Similarly, DFT calculations can predict the vibrational frequencies of the various bonds in the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, this would be especially useful for identifying the characteristic stretching frequencies of the carbonyl groups and for studying how these frequencies are affected by factors such as hydrogen bonding in the enol form.

The following table provides an example of how predicted spectroscopic data for this compound could be presented.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value (Hypothetical) |

| ¹H NMR | Chemical Shift (CH₃) | 1.5 ppm | 1.6 ppm |

| ¹H NMR | Chemical Shift (CH) | 4.2 ppm | 4.3 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 195 ppm | 198 ppm |

| IR Spectroscopy | C=O Stretch Freq. | 1680 cm⁻¹ | 1685 cm⁻¹ |

| IR Spectroscopy | C-H Stretch Freq. | 3050 cm⁻¹ | 3060 cm⁻¹ |

This is a representative data table and does not reflect actual experimental values.

Applications in Organic Synthesis and Materials Science Research

Precursor Role in Diverse Heterocyclic Compound Synthesis

The reactivity of the 1,3-dicarbonyl moiety in 2-Methyl-1,3-diphenylpropane-1,3-dione (B6240359) allows for its facile conversion into a variety of heterocyclic structures. This is primarily achieved through condensation reactions with various dinucleophilic reagents, leading to the formation of five- and six-membered rings with diverse functionalities.

Pyrazoles and Pyrazolidinediones

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, is a well-established application of 1,3-diketones. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives serves as a direct route to substituted pyrazoles. nih.govnih.govmdpi.com The general mechanism involves the initial condensation of one of the carbonyl groups with a nitrogen atom of the hydrazine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. nih.gov

The reaction of a 1,3-diketone with hydrazine can potentially lead to two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack. However, in the case of symmetrically substituted diketones like 1,3-diphenylpropane-1,3-dione (B8210364), a single product is expected. For unsymmetrical diketones, a mixture of regioisomers can be formed. nih.gov

Furthermore, the core structure of this compound can be utilized in the synthesis of pyrazolidinediones. These are saturated five-membered rings containing two nitrogen atoms and two carbonyl groups. The synthesis can be achieved by reacting the diketone with a hydrazine derivative under conditions that favor the formation of the saturated ring system. jscimedcentral.com

Table 1: Synthesis of Pyrazole Derivatives from 1,3-Diketones

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine hydrate | Substituted Pyrazole | Acid or base catalysis | nih.govnih.gov |

Furans and Dihydrofurans

Furans, five-membered aromatic heterocycles containing one oxygen atom, can be synthesized from 1,3-diketones through various methods, most notably the Paal-Knorr furan (B31954) synthesis. This reaction typically involves the dehydration of a 1,4-dicarbonyl compound. While this compound is a 1,3-diketone, it can be a precursor to the necessary 1,4-dicarbonyl intermediate through appropriate chemical transformations. organic-chemistry.org

More direct routes to furan derivatives from 1,3-dicarbonyl compounds have also been developed. For instance, iron(III) chloride-catalyzed tandem propargylation-cycloisomerization of 1,3-dicarbonyl compounds with propargylic alcohols or acetates leads to highly substituted furans. organic-chemistry.org

Dihydrofurans, the partially saturated analogues of furans, are also accessible from 1,3-diketone precursors. Asymmetric organocatalytic domino Michael-SN2 reactions of α-bromonitroalkenes with 1,3-dicarbonyl compounds provide enantiomerically enriched dihydrofuran derivatives. metu.edu.tr This method highlights the utility of 1,3-diketones in stereoselective synthesis. Another approach involves the palladium-catalyzed coupling reaction between 2,3-alkadienols and ketones bearing an electron-withdrawing group at the α-position, which yields multi-substituted dihydrofurans. rsc.org

Quinolin-2(1H)-ones

Quinolin-2(1H)-ones are an important class of heterocyclic compounds with a wide range of biological activities. While direct synthesis from this compound is not prominently documented, the general reactivity of 1,3-diketones suggests potential synthetic pathways. For instance, the cyclization of 2-aminobenzaldehyde (B1207257) with cyclohexane-1,3-dione is a known method for producing quinoline (B57606) derivatives. chemrxiv.org By analogy, a similar condensation reaction could potentially be explored with this compound and a suitable amino-aromatic precursor.

Benzo[b]thiophenes

Benzo[b]thiophenes are bicyclic aromatic compounds containing a benzene (B151609) ring fused to a thiophene (B33073) ring. The synthesis of these structures can be achieved from various starting materials. While the direct use of this compound in benzo[b]thiophene synthesis is not explicitly detailed in the provided search results, the versatility of 1,3-diketones in organic synthesis suggests that it could serve as a precursor to intermediates suitable for cyclization to form the benzo[b]thiophene core. General synthetic strategies often involve the cyclization of precursors containing both a benzene ring and a thiophene precursor moiety. nih.govnih.gov

Ligand Applications in Catalysis Research

The oxygen atoms of the 1,3-dicarbonyl group in this compound can act as a bidentate ligand, coordinating to a metal center to form a stable six-membered chelate ring. This ability to form metal complexes makes 1,3-diketones valuable ligands in catalysis.

While specific catalytic applications of this compound are not extensively reported in the provided search results, the broader class of 1,3-diketonate ligands is widely used in various catalytic processes. These ligands can influence the steric and electronic properties of the metal center, thereby tuning the activity and selectivity of the catalyst. For example, metal complexes of 1,3-diketones are employed in polymerization, oxidation, and cross-coupling reactions. The methyl and phenyl substituents on the this compound ligand would be expected to impart specific steric and electronic effects on the resulting metal complex, potentially leading to unique catalytic properties.

Research on Compounds with Specific Activities (e.g., HPPD inhibitors)

The 1,3-dicarbonyl motif is a key structural feature in a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.orgresearchgate.netacs.org HPPD is a crucial enzyme in the biosynthesis of plastoquinone (B1678516) and tocochromanols in plants. Inhibition of this enzyme leads to a depletion of these essential compounds, resulting in bleaching of the plant tissue and eventual death. researchgate.net

Several commercial herbicides, such as mesotrione, are based on a triketone structure, which includes a 1,3-dicarbonyl moiety. researchgate.net Research in this area has explored a wide range of diketone and triketone derivatives as potential HPPD inhibitors. nih.govacs.orgresearchgate.netacs.org The structural features of these inhibitors, including the nature of the substituents on the diketone core, play a critical role in their inhibitory activity and selectivity.

While there is no specific mention of this compound itself being investigated as an HPPD inhibitor in the provided search results, its structural similarity to known HPPD inhibitors makes it and its derivatives interesting candidates for such research. The phenyl and methyl groups would influence the molecule's interaction with the active site of the HPPD enzyme, and structure-activity relationship (SAR) studies of related diketone inhibitors could guide the design of new potential herbicides based on this scaffold. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-diphenylpropane-1,3-dione |

| Pyrazole |

| Pyrazolidinedione |

| Hydrazine hydrate |

| 4-Methyl-3,5-diphenyl-1H-pyrazole |

| Furan |

| Dihydrofuran |

| Propargylic alcohol |

| Propargylic acetate |

| α-bromonitroalkene |

| 2,3-alkadienol |

| Quinolin-2(1H)-one |

| 2-aminobenzaldehyde |

| Cyclohexane-1,3-dione |

| Benzo[b]thiophene |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-1,3-diphenylpropane-1,3-dione in high yield and purity?

- Methodological Answer : The compound can be synthesized via diazo compound intermediates. For example, 2-Diazo-1,3-diphenylpropane-1,3-dione (a derivative) was prepared using anhydrous conditions and low temperatures, achieving an 88% yield. Key steps include controlled addition of reagents (e.g., diphenylmethyllithium) and purification via recrystallization from petroleum ether .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 7.61–7.32 (aromatic protons) confirm phenyl group integration.

- 13C NMR : Carbonyl signals at δ 186.5 ppm validate the diketone structure.

- HRMS : A [M+H]+ peak at m/z 251.0812 matches the theoretical mass (C15H11N2O2). These data ensure structural integrity and purity .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation. Safety protocols for similar diketones recommend avoiding inhalation and skin contact .

Advanced Research Questions

Q. What mechanistic insights explain the formation of unexpected by-products during synthesis?

- Methodological Answer : Steric hindrance and electronic effects can lead to side reactions. For instance, over-addition of diphenylmethyllithium to ethyl acetate produced 2-methyl-1,1,3,3-tetraphenylpropan-2-ol as a double addition by-product. Reaction monitoring (e.g., TLC, in-situ NMR) and controlled stoichiometry mitigate this .

Q. How can this compound be utilized in [3+2] cycloaddition reactions?

- Methodological Answer : The compound serves as a carbenoid precursor in cycloadditions to synthesize heterocycles like 2-aminofurans. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and yield .

Q. What computational or experimental methods elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- X-ray crystallography : Reveals dihedral angles (e.g., 115.0° between phenyl rings) influencing steric interactions .

- DFT calculations : Predict frontier molecular orbitals to explain nucleophilic/electrophilic sites for catalytic applications.

Q. How should researchers address discrepancies in reported spectral data across studies?

- Methodological Answer : Cross-reference solvent effects (e.g., CDCl3 vs. DMSO-d6) and instrument calibration. For example, δ 7.61–7.32 in 1H NMR aligns with aromatic proton environments in anhydrous media .

Q. What strategies optimize the compound’s role as a ligand in coordination chemistry?

- Methodological Answer : Modify substituents (e.g., methyl groups) to tune electron-donating capacity. Spectrophotometric titration (UV-Vis) and cyclic voltammetry assess metal-ligand binding constants and redox behavior.

Key Research Considerations

- Experimental Design : Use fractional factorial designs to test variables (e.g., temperature, solvent) in synthesis .

- Data Contradictions : Replicate studies under standardized conditions to resolve variability in yields or spectral data.

- Advanced Applications : Explore its utility in photoredox catalysis or as a fluorophore precursor via functionalization at the diketone moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。